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Compound of Interest

Compound Name: 4-Methyl-2-hexene

Cat. No.: B1599368 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of (Z)-4-methyl-2-hexene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for (Z)-4-methyl-2-hexene. It is intended for

researchers, scientists, and professionals in drug development who utilize spectroscopic

techniques for the structural elucidation and characterization of organic compounds.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (Z)-4-methyl-2-hexene.

¹H NMR Spectroscopic Data (Estimated)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.4 - 5.5 m 2H H-2, H-3

~2.2 - 2.3 m 1H H-4

~1.6 d 3H H-1

~1.3 - 1.4 m 2H H-5

~0.9 d 3H C4-CH₃

~0.85 t 3H H-6

¹³C NMR Spectroscopic Data
Solvent: Not specified in source.[1]

Chemical Shift (δ) ppm Assignment

12.3 C-1

14.1 C-6

20.6 C4-CH₃

29.5 C-5

34.6 C-4

124.9 C-2

132.8 C-3

Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3015 Medium =C-H stretch

~2960, ~2870 Strong C-H stretch (sp³)

~1655 Medium C=C stretch

~690 Strong =C-H bend (cis)

Mass Spectrometry (MS) Data
Method: Electron Ionization (EI)

m/z Relative Intensity Assignment

98 Moderate [M]⁺ (Molecular Ion)

83 Moderate [M - CH₃]⁺

69 Strong [M - C₂H₅]⁺

55 Base Peak [C₄H₇]⁺

41 Strong [C₃H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Sample Preparation
A sample of (Z)-4-methyl-2-hexene (typically 5-25 mg for NMR, a thin film for IR, and a dilute

solution for GC-MS) is prepared. For NMR, the sample is dissolved in an appropriate

deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[2] For IR, the liquid sample can be

analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr). For GC-MS, the

sample is dissolved in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

NMR Spectroscopy
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A proton nuclear magnetic resonance (¹H NMR) spectrum is acquired on a spectrometer

operating at a frequency of, for example, 400 MHz or higher.[2] The instrument is locked to the

deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal

homogeneity.[2] Standard acquisition parameters, including a 30° or 90° pulse angle, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds, are used.[2] Typically, 8

to 16 scans are acquired to ensure a sufficient signal-to-noise ratio.[2] The resulting free

induction decay (FID) is then Fourier transformed to obtain the spectrum. For ¹³C NMR, similar

procedures are followed, but with a higher number of scans due to the lower natural

abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A

background spectrum of the empty sample holder (or pure salt plates) is taken first. Then, a

small drop of the neat liquid sample is placed between two salt plates to create a thin film. The

sample is placed in the spectrometer's sample compartment, and the spectrum is recorded,

typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The resulting spectrum is then

ratioed against the background spectrum to produce the final absorbance or transmittance

spectrum. The characteristic absorption bands for alkenes include the C=C stretch (around

1680-1640 cm⁻¹) and the =C-H stretch (around 3100-3000 cm⁻¹).[3]

Mass Spectrometry (MS)
The mass spectrum is typically obtained using a gas chromatograph coupled to a mass

spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample is

injected into the GC, where it is vaporized and separated from the solvent and any impurities.

The separated compound then enters the mass spectrometer's ion source, where it is

bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to

ionize and fragment. The resulting positively charged ions are then accelerated and separated

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-

charge ratio (m/z). A detector records the abundance of each ion, generating the mass

spectrum. Alkenes often show a distinct molecular ion peak and characteristic fragmentation

patterns resulting from allylic cleavage.[4]

Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/pdf/Application_Notes_Characterization_of_Alkenes_using_1H_NMR_Spectroscopy.pdf
https://www.benchchem.com/pdf/Application_Notes_Characterization_of_Alkenes_using_1H_NMR_Spectroscopy.pdf
https://www.benchchem.com/pdf/Application_Notes_Characterization_of_Alkenes_using_1H_NMR_Spectroscopy.pdf
https://www.benchchem.com/pdf/Application_Notes_Characterization_of_Alkenes_using_1H_NMR_Spectroscopy.pdf
https://orgchemboulder.com/Spectroscopy/irtutor/alkenesir.shtml
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Mass_Spectrometry_Fragmentation_Pattern_of_trans_2_Decene.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagrams illustrate the relationships between the spectroscopic techniques and a

general workflow for sample analysis.

Molecular Structure of (Z)-4-methyl-2-hexene
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Caption: Relationship between spectroscopic methods and structural information.
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Caption: General experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://orgchemboulder.com/Spectroscopy/irtutor/alkenesir.shtml
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Mass_Spectrometry_Fragmentation_Pattern_of_trans_2_Decene.pdf
https://www.benchchem.com/product/b1599368#z-4-methyl-2-hexene-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1599368#z-4-methyl-2-hexene-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1599368#z-4-methyl-2-hexene-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1599368#z-4-methyl-2-hexene-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1599368?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

